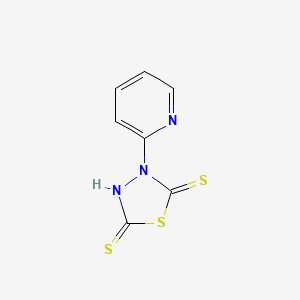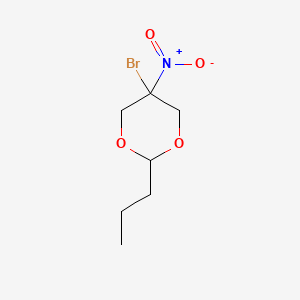
5-Bromo-5-nitro-2-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-nitro-2-propyl-1,3-dioxane is a chemical compound known for its antimicrobial properties. It is effective against a wide range of microorganisms, including gram-negative and gram-positive bacteria, yeast, and fungi . This compound is commonly used as a preservative in various applications, including cosmetics and biological solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-nitro-2-propyl-1,3-dioxane typically involves the bromination and nitration of 1,3-dioxane derivatives. The reaction conditions often require the use of bromine and nitric acid as reagents . The process involves careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process . The compound is then purified through crystallization or distillation techniques to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-5-nitro-2-propyl-1,3-dioxane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various brominated and nitrated derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
5-Bromo-5-nitro-2-propyl-1,3-dioxane has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of 5-Bromo-5-nitro-2-propyl-1,3-dioxane involves the oxidation of essential protein thiols in microorganisms. This oxidation leads to the inhibition of enzyme activity, which in turn inhibits microbial growth . The compound targets various enzymes and disrupts their normal function, leading to the death of the microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bronopol (2-bromo-2-nitropropane-1,3-diol): Similar to 5-Bromo-5-nitro-2-propyl-1,3-dioxane, bronopol is also an antimicrobial agent used in various applications.
Methylisothiazolinone: Another preservative with antimicrobial properties, often used in combination with this compound.
Uniqueness
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to act as a stabilizer for biological molecules. Its effectiveness at low concentrations makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
53983-01-0 |
|---|---|
Molekularformel |
C7H12BrNO4 |
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
5-bromo-5-nitro-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C7H12BrNO4/c1-2-3-6-12-4-7(8,5-13-6)9(10)11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
YKBOGPGICIIIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1OCC(CO1)([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)

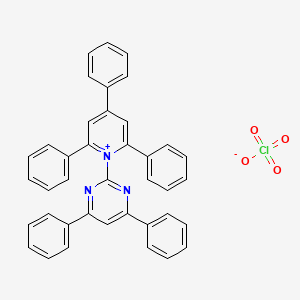

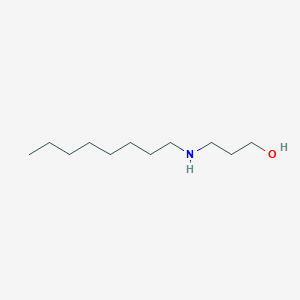
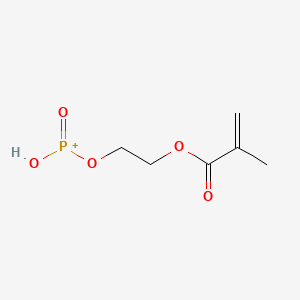

![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
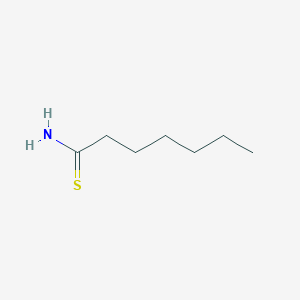
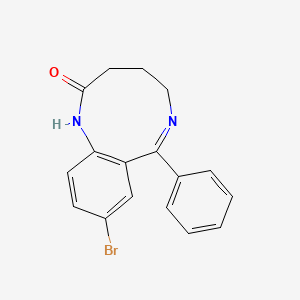

![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
